3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a unique combination of oxazole and triazolopyridine rings
Preparation Methods
The synthesis of 3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine typically involves the formation of the oxazole and triazolopyridine rings through a series of organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it is predicted to inhibit DNA transcription by blocking DNA topoisomerase, an enzyme crucial for DNA replication and transcription. This inhibition can lead to anti-tumor activities by preventing the proliferation of cancer cells .
Comparison with Similar Compounds
3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
Triazolopyridine derivatives: These compounds share the triazolopyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Oxazole derivatives: Compounds with the oxazole ring exhibit diverse biological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its combined structure, which imparts specific chemical reactivity and potential biological activities not found in simpler analogs.
Properties
CAS No. |
959977-73-2 |
---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,3-oxazole |
InChI |
InChI=1S/C13H14N4O/c1-13(2,3)12-16-15-11-5-4-9(7-17(11)12)10-6-14-8-18-10/h4-8H,1-3H3 |
InChI Key |
QAKVGPPTBIEAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=CN=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.